molecular formula C7H9N3O3 B1530767 Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1545084-64-7

Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1530767
M. Wt: 183.16 g/mol
InChI Key: IXOYFOGUQIDYAA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthetic Applications and Material Science

Activated Carboxylates Synthesis Oxazoles, serving as masked forms of activated carboxylic acids, demonstrate the potential for synthesizing macrolides such as recifeiolide and curvularin. This methodology involves photooxygenation of oxazoles to form triamides, which then undergo nucleophilic attack, showcasing the utility in synthesizing complex molecular structures H. Wasserman et al., 1981.

Crystal and Molecular Structures The study of triazole derivatives, including Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, has provided insights into their molecular and crystal structures. Such derivatives demonstrate significant supramolecular interactions, which are essential for designing materials with specific properties N. Boechat et al., 2010.

Catalysis and Allene Synthesis The Methyl 1H-1,2,3-triazole-4-carboxylate ligand has been applied in gold(I) catalysis, exhibiting excellent efficiency in catalyzing allene synthesis and alkyne hydration. This showcases the compound's role in facilitating complex chemical transformations with high efficiency and low catalyst loadings Wenkang Hu et al., 2019.

Supramolecular Chemistry and Coordination

Supramolecular Interactions 1,2,3-Triazoles are known for their diverse supramolecular interactions, which have found applications in supramolecular and coordination chemistry. The nitrogen-rich triazole ring allows for complexation of anions and the formation of versatile coordination modes, making these compounds ideal for developing new materials and catalytic systems B. Schulze & U. Schubert, 2014.

Green Chemistry and Catalysis The development of environmentally friendly synthesis methods for 1,2,3-triazoles demonstrates the commitment to green chemistry principles. For instance, DBU-water systems have been employed for efficient and eco-friendly synthesis, highlighting the potential for sustainable practices in chemical manufacturing Harjinder Singh et al., 2013.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

methyl 1-(2-oxopropyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-5(11)3-10-4-6(8-9-10)7(12)13-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOYFOGUQIDYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=C(N=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate
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Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate
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Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate
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Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate
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Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate

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